molecular formula C11H9NO3 B13996544 (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran

Cat. No.: B13996544
M. Wt: 203.19 g/mol
InChI Key: PANKQJCPRIMQBC-UHFFFAOYSA-N
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Description

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a nitroprop-1-en-1-yl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran typically involves the reaction of benzofuran with a nitroalkene under specific conditions. One common method is the condensation reaction between benzofuran and 2-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(2-nitroprop-1-en-1-yl)benzofuran: The E-isomer of the compound with similar chemical properties but different spatial arrangement.

    2-nitroprop-1-en-1-ylbenzene: A related compound with a benzene ring instead of a benzofuran ring.

    2-[(1Z)-2-nitroprop-1-en-1-yl]furan: A similar compound with a furan ring instead of a benzofuran ring.

Uniqueness

(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The presence of the benzofuran ring imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(2-nitroprop-1-enyl)-1-benzofuran

InChI

InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3

InChI Key

PANKQJCPRIMQBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-]

Origin of Product

United States

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